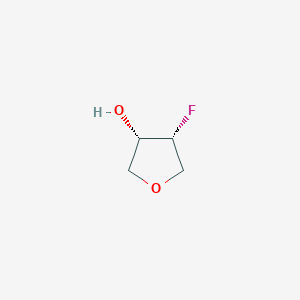

Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7FO2 |

|---|---|

Molecular Weight |

106.10 g/mol |

IUPAC Name |

(3S,4R)-4-fluorooxolan-3-ol |

InChI |

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m1/s1 |

InChI Key |

INQHWCYKASVEQT-DMTCNVIQSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)F)O |

Canonical SMILES |

C1C(C(CO1)F)O |

Origin of Product |

United States |

Mechanistic Investigations of Fluorination and Ring Formation Processes

Studies on C-F Bond Formation Mechanisms

The formation of a carbon-fluorine (C-F) bond is a thermodynamically favorable process, yet it is often associated with high kinetic barriers. nih.gov The strategies for creating this bond are broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: This approach typically involves the displacement of a suitable leaving group by a fluoride (B91410) ion. In the context of synthesizing a fluorohydrin like Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol, a common strategy is the ring-opening of an epoxide with a fluoride source. Reagents such as (diethylamino)sulfur trifluoride (DAST) and its safer analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for converting hydroxyl groups into fluorides, often proceeding through an activated hydroxyl group that is then displaced by fluoride. harvard.edu The nucleophilicity of the fluoride source is a critical factor; anhydrous sources like tetrabutylammonium (B224687) fluoride (TBAF) are highly reactive due to the absence of hydrogen bonding that would otherwise stabilize the fluoride anion and reduce its nucleophilicity. harvard.eduresearchgate.net The SN2 mechanism is common in these transformations, leading to an inversion of stereochemistry at the carbon center where substitution occurs. nih.govacs.org

Electrophilic Fluorination: This method utilizes reagents that deliver an electrophilic fluorine atom ("F+"). N-Fluoropyridinium salts and N-fluorosulfonimides (like N-fluorobenzenesulfonimide, NFSI) are common examples. researchgate.net A prominent reagent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. researchgate.net These reagents are often used for the fluorination of electron-rich species such as enols, enolates, or silyl (B83357) enol ethers. researchgate.net The mechanism for reactions involving N-fluoropyridinium salts has been proposed to involve a single electron transfer (SET) process. researchgate.net

Metal-Mediated Fluorination: Modern methods often employ transition metals to facilitate C–F bond formation. Palladium-catalyzed fluorination of aryl triflates and copper-mediated reactions of aryl stannanes or boronic acids have been developed. nih.govnih.gov These methods depart from classical SNAr or SN2 pathways, often involving complex catalytic cycles with steps like oxidative addition and reductive elimination. nih.gov While C–F reductive elimination from metal centers has been historically challenging, the development of specialized ligands has enabled these transformations. nih.govnih.gov

| Mechanism Type | Typical Reagent(s) | Common Substrate(s) | Key Mechanistic Feature |

|---|---|---|---|

| Nucleophilic (SN2) | KF, CsF, TBAF, DAST | Alkyl halides, sulfonates, epoxides | Displacement of a leaving group by F⁻; inversion of stereochemistry. harvard.edu |

| Electrophilic | Selectfluor, NFSI | Enolates, silyl enol ethers, electron-rich arenes | Attack of a nucleophilic carbon on an electrophilic fluorine source. researchgate.net |

| Metal-Mediated | Pd or Cu complexes with AgF, etc. | Aryl halides, triflates, boronic acids | Oxidative addition/reductive elimination pathway. nih.govnih.gov |

Reaction Mechanisms of Tetrahydrofuran (B95107) Ring Closure

The construction of the tetrahydrofuran (THF) ring is a cornerstone of many synthetic strategies. The specific mechanism depends heavily on the chosen precursors and reaction conditions.

Intramolecular Cycloetherification: A prevalent method is the intramolecular SN2 reaction, often referred to as the Williamson ether synthesis. This involves an alkoxide nucleophile attacking an electrophilic carbon bearing a leaving group within the same molecule. For instance, the treatment of a halohydrin with a base generates an alkoxide that displaces the adjacent halide to form the THF ring. nih.gov This process is stereospecific, proceeding with an inversion of configuration at the carbon bearing the leaving group.

Acid-Catalyzed Cyclization: 1,4-diols can undergo dehydration in the presence of an acid catalyst to form tetrahydrofuran. orgsyn.org The mechanism involves protonation of one hydroxyl group, which then departs as a water molecule, allowing the remaining hydroxyl group to attack the resulting carbocationic center to close the ring.

[3+2] Annulation/Cycloaddition: These powerful reactions construct the five-membered ring in a single step by combining a three-atom component and a two-atom component. nih.govrsc.org For example, the reaction of epoxides (as three-atom components) with alkenes in the presence of a Lewis acid can lead to substituted tetrahydrofurans. researchgate.net The mechanism is considered a formal [3+2] cycloaddition, where the Lewis acid activates the epoxide for ring-opening and subsequent attack by the alkene. researchgate.net

Redox-Relay Heck Reaction: An innovative strategy for synthesizing 3-aryl tetrahydrofurans involves a redox-relay Heck reaction of substrates like cis-butene-1,4-diol, which generates cyclic hemiacetals that can be subsequently reduced to the desired THF derivatives. organic-chemistry.org

Ring-Opening of Precursors: The ring-opening of strained rings can also lead to THF derivatives. For example, Lewis acid-mediated opening of activated cyclopropanes can generate a carbocation that is trapped by an aldehyde, ultimately leading to a tetrahydrofuran structure after subsequent steps. nih.gov Similarly, the ring-opening of tetrahydrofuran itself on semiconductor surfaces has been studied, highlighting the cleavage of the C-O bond as a key step. acs.orgacs.org

Role of Catalysis in Mechanistic Pathways of Fluorination

Catalysis is pivotal in modern fluorination chemistry, enabling reactions that are otherwise unfeasible and providing control over selectivity.

Palladium Catalysis: Palladium catalysts are widely used for C-H bond fluorination. nih.gov In reactions employing directing groups (such as pyridine), a Pd(0) catalyst can insert into a C-H bond to form a palladacycle intermediate. This intermediate is then oxidized by an electrophilic fluorine source (e.g., N-fluoropyridinium derivatives) to a high-valent Pd(IV) species, which subsequently undergoes C-F reductive elimination to form the product and regenerate the active catalyst. nih.gov For the fluorination of aryl halides or triflates, the mechanism typically involves oxidative addition of the aryl electrophile to a Pd(0) complex, followed by fluoride transfer and reductive elimination. nih.govmdpi.com

Copper Catalysis: Copper-catalyzed methods have also emerged for the fluorination of C-H bonds. nih.gov These reactions can proceed without pre-functionalized starting materials, using an auxiliary directing group. The proposed mechanism involves the formation of a Cu(I) or Cu(II) intermediate which coordinates to the substrate. A fluoride source, such as silver fluoride (AgF), delivers the fluoride to the copper center, followed by a C-F bond-forming step. nih.gov

Rhodium Catalysis: Rhodium complexes have been shown to mediate C-F bond cleavage and formation. rsc.org In some systems, a rhodium catalyst can activate a C-F bond, while a fluoride shuttle (like BF₄⁻) facilitates the transfer of fluoride to another part of the molecule, effectively mediating an intramolecular carbofluorination.

| Catalyst Type | Fluorine Source | Typical Reaction | Key Mechanistic Role of Catalyst |

|---|---|---|---|

| Palladium (Pd) | Electrophilic (e.g., N-fluoropyridinium) or Nucleophilic (e.g., CsF) | C-H arylation, cross-coupling of aryl halides/triflates | Facilitates oxidative addition and C-F reductive elimination. nih.govmdpi.com |

| Copper (Cu) | Nucleophilic (e.g., AgF) | Directed C-H fluorination | Mediates C-H activation and fluoride transfer via a Cu-F intermediate. nih.gov |

| Rhodium (Rh) | BF₄⁻, FSi(OEt)₃ | Intramolecular carbofluorination | Acts as a fluoride anion shuttle and mediates C-F bond cleavage/formation. rsc.org |

Mechanistic Insights from Intermediates and Transition States

The progression of a chemical reaction from reactants to products occurs via one or more high-energy transition states and may involve the formation of one or more lower-energy, transient species known as intermediates. solubilityofthings.comorganicchemistrytutor.com

Intermediates: These are real chemical species that exist in a local energy minimum on the reaction coordinate diagram. reddit.comyoutube.com They have a finite, albeit often very short, lifetime and can sometimes be detected or even isolated. In the synthesis of fluorinated tetrahydrofurans, several types of intermediates are plausible:

Oxonium Ions: In acid-catalyzed ring closures of diols or reactions involving epoxides, a protonated alcohol or ether can form a cyclic oxonium ion intermediate. nih.gov These are highly electrophilic and susceptible to nucleophilic attack, leading to ring formation or opening.

Carbocations: The departure of a good leaving group (like water from a protonated alcohol) can generate a carbocation intermediate. nih.gov Its stability and subsequent reaction pathway are governed by the substitution pattern.

Contact Ion Pairs: In some C-F bond formation reactions, the process may proceed through a contact ion pair, where a carbocation and a fluoride-containing anion (like BF₄⁻) are closely associated before the final C-F bond is formed.

Palladacycles/Metal Complexes: In catalyzed reactions, organometallic complexes such as palladacycles are crucial intermediates that dictate the reaction's course and selectivity. nih.gov

Transition States: A transition state is the highest energy point along a single reaction step, representing a fleeting arrangement of atoms as bonds are broken and formed. organicchemistrytutor.comyoutube.com It cannot be isolated. youtube.com The structure of the transition state determines the activation energy and, therefore, the rate of the reaction.

SN2 Transition State: For nucleophilic substitution or intramolecular cyclization, the transition state involves the partial formation of a new bond and the partial breaking of the old bond, often in a specific geometric arrangement (e.g., trigonal bipyramidal). nih.gov

Four-Membered Transition State: In fluorinations using reagents like PhenoFluor, a concerted nucleophilic aromatic substitution (CSNAr) has been proposed, which proceeds through a tight, four-membered transition state involving the substrate carbon, the leaving group, the fluorine atom, and the reagent's core atom. nih.gov

Cycloaddition Transition State: In [3+2] cycloaddition reactions, the transition state involves the concerted or stepwise approach of the two reacting components, with orbital overlap leading to the new sigma bonds that form the ring. researchgate.net

By studying these transient species through computational modeling (DFT calculations) and experimental methods (like low-temperature NMR), chemists can gain profound insight into reaction mechanisms, allowing for the rational design of more efficient and selective syntheses. nih.govrsc.orgresearchgate.net

Conformational Analysis and Stereochemical Impact of Fluorine in Tetrahydrofurans

Conformational Preferences of Fluorinated Tetrahydrofuran (B95107) Rings

The five-membered tetrahydrofuran (THF) ring is not planar; it adopts puckered conformations to relieve torsional strain. These conformations are typically described by a pseudorotational circuit, with two common low-energy forms being the envelope (E) and twist (T) conformations. In an envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The substitution of a hydrogen atom with fluorine significantly influences the conformational equilibrium of the THF ring. soton.ac.uk This influence stems from a combination of steric and stereoelectronic effects. In fluorinated proline derivatives, which share the five-membered ring structure, the stereochemistry of fluorine can greatly affect the ring's pucker. nih.gov For instance, studies on fluorinated nucleoside analogues, which contain a substituted tetrahydrofuran ring, have shown that fluorine substitution at key positions can promote specific furanose conformations. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are crucial for predicting the relative energies of different puckered forms. nih.gov For the related N-acetylated 3-fluoro-4-hydroxyproline methyl esters, DFT calculations have successfully predicted ring pucker preferences that were later confirmed by NMR data. nih.gov While specific experimental or computational data for Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol is not widely published, analysis of analogous systems like 3-fluoro-4-hydroxyprolines reveals that fluorination can stabilize specific ring puckers. For example, fluorination of Ac-Hyp-OMe to create (3R,4S)- and (3S,4S)-3-fluoro-4-hydroxyprolines was found to stabilize a C⁴-endo pucker. nih.gov This suggests that the fluorine atom in the 4-position of the tetrahydrofuran ring in the target molecule would similarly direct the conformational equilibrium towards specific puckered states to minimize unfavorable steric and electronic interactions.

Table 1: Predicted Conformational Properties of Fluorinated Proline Analogs This table summarizes DFT-calculated data for N-acetylated fluoro-hydroxyproline methyl esters, which serve as models for understanding the conformational behavior of substituted five-membered rings like fluorinated tetrahydrofurans.

| Compound | Predicted Dominant Ring Pucker | Relative Stability Factor |

|---|---|---|

| Ac-(3R,4S)-F-Hyp-OMe | C⁴-endo | Stabilized |

| Ac-(3S,4S)-F-Hyp-OMe | C⁴-endo | Stabilized |

| Ac-(3S,4R)-F-Hyp-OMe | C⁴-exo | Favored |

| Ac-(3R,4R)-F-Hyp-OMe | C⁴-exo | Favored |

Data adapted from studies on fluorinated hydroxyprolines. nih.gov

Stereoelectronic Effects of Fluorine on Ring Conformation

Stereoelectronic effects, which involve the spatial arrangement of orbitals, are critical in dictating the conformational preferences of fluorinated molecules. researchgate.net The high electronegativity of fluorine creates a strong dipole in the C-F bond and influences adjacent bonds through inductive effects and hyperconjugation.

One of the most significant stereoelectronic interactions is the gauche effect, where a conformation with adjacent electronegative atoms (like fluorine and the ring oxygen) oriented at a dihedral angle of approximately 60° is favored over the anti-periplanar (180°) arrangement. This preference for a gauche relationship can overcome steric repulsion and lock the ring into a specific pucker. In the context of this compound, the interaction between the C4-F bond and the C5-O bond of the ring is a key determinant of its conformation.

Hyperconjugation also plays a pivotal role. This involves the donation of electron density from a filled bonding orbital (e.g., σ C-H or σ C-C) into a nearby empty antibonding orbital (e.g., σ* C-F). The strength of this stabilizing interaction is highly dependent on the dihedral angle between the orbitals, making it a conformation-dependent phenomenon. Studies on fluorinated tetrahydrothiopyrans, a related six-membered heterocyclic system, have shown that hyperconjugative interactions, alongside electrostatic forces, are crucial in stabilizing conformations where the fluorine atom is in an axial position. nih.govtechnion.ac.il Similar σ → σ* interactions are expected to influence the conformational landscape of fluorinated tetrahydrofurans.

Influence of Fluorine on Intramolecular and Intermolecular Interactions, including Hydrogen Bonding

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) in this compound creates a rich landscape of non-covalent interactions.

Intramolecular Hydrogen Bonding: In molecules containing both hydroxyl and fluorine substituents, the formation of an intramolecular hydrogen bond (O-H···F) is a key stabilizing factor. nih.gov The existence and strength of such bonds have been definitively proven in flexible, acyclic fluorohydrins through NMR spectroscopy and quantum chemical calculations. nih.gov In this compound, the trans configuration of the fluorine and hydroxyl groups positions them suitably for such an interaction, which would further stabilize specific ring conformations. The strength of this interaction is highly sensitive to the distance and angle between the O-H group and the fluorine atom, which are in turn dictated by the ring's pucker. nih.govacs.org Studies have shown that O-H···F intramolecular hydrogen bonds can have energies that are only moderately weaker than corresponding O-H···O interactions. nih.gov

Intermolecular Hydrogen Bonding: While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, it can participate in these interactions, especially when stronger acceptors are absent. researchgate.netnih.gov More significantly, the strong electron-withdrawing nature of the fluorine atom enhances the acidity of the neighboring hydroxyl proton via an inductive effect. researchgate.net This makes the -OH group in this compound a stronger hydrogen bond donor in intermolecular interactions compared to the non-fluorinated parent compound, tetrahydrofuran-3-ol. This enhanced donation capacity can lead to stronger and more structured intermolecular hydrogen bonding networks in the condensed phase. nih.govacs.org

Table 2: Properties of Hydrogen Bonds Involving Fluorine This table provides representative data on the nature of hydrogen bonds where fluorine acts as an acceptor, derived from computational and experimental studies on various fluorinated molecules.

| Interaction Type | System Studied | Typical Donor-Acceptor Distance (Å) | Characteristic NMR Coupling (1hJXH,F) |

|---|---|---|---|

| Intramolecular O-H···F | syn-4-fluoropentan-2-ol | ~2.00 | ~6.6 Hz |

| Intramolecular N-H···F | Fluoroquinazolines | ~2.00 | ~19 Hz |

| Intermolecular N-H···F⁻ | Bisurea-Fluoride Complex | Not specified | 39-44 Hz |

Data adapted from studies on acyclic fluorohydrins nih.gov, fluoroquinazolines nih.gov, and fluoride-receptor complexes acs.org.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol, a combination of 1D and 2D NMR experiments is essential to assign the signals of all proton and carbon nuclei and to confirm the relative stereochemistry.

¹H NMR Studies for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons at positions C2, C3, C4, and C5, as well as for the hydroxyl proton. The chemical shifts are significantly influenced by the neighboring fluorine and oxygen atoms. The proton attached to the fluorine-bearing carbon (H4) and the proton on the hydroxyl-bearing carbon (H3) are expected to appear at lower fields.

Key information is derived from the coupling constants (J-values). The large trans-diaxial coupling constant between H3 and H4 would be a key indicator for the trans stereochemistry. Furthermore, the fluorine atom will introduce additional couplings (J-H,F), splitting the signals of nearby protons, most notably H4, H3, and the C5 protons.

Illustrative Data Table for ¹H NMR (Note: The following data is a hypothetical representation for illustrative purposes, as specific experimental values for this compound are not publicly documented.)

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~4.3 - 4.6 | ddd (doublet of doublet of doublets) | JH3-H4, JH3-H2a, JH3-H2b, JH3-F4 |

| H-4 | ~5.0 - 5.3 | dm (doublet of multiplets) | JH4-F4 (large), JH4-H3, JH4-H5a, JH4-H5b |

| H-2/H-5 | ~3.7 - 4.2 | m (multiplet) | Geminal and vicinal H-H and H-F couplings |

| OH | Variable | d (doublet) or br s (broad singlet) | JOH-H3 |

¹⁹F NMR Analysis for Fluorine Environment and Stereochemical Assignment

Fluorine-19 NMR is a highly sensitive technique used to analyze fluorinated compounds. bhu.ac.inscholaris.ca Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides a clean spectrum with minimal background interference. bhu.ac.innih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom, typically in the range for secondary alkyl fluorides. rsc.org The multiplicity of the ¹⁹F signal, resulting from couplings to adjacent protons (H3, H4, H5a, H5b), provides crucial confirmation of the molecular structure. The magnitude of these J-H,F coupling constants is dependent on the dihedral angle, which helps to confirm the stereochemical arrangement. nih.gov

¹³C NMR and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Carbon-13 (¹³C) NMR spectroscopy reveals the number of non-equivalent carbon atoms in the molecule. Four distinct signals are expected for the tetrahydrofuran (B95107) ring carbons. The carbon atom bonded to fluorine (C4) will appear as a doublet due to one-bond C-F coupling (¹J-C,F), and its chemical shift will be significantly higher (downfield) compared to a non-fluorinated analogue.

Two-dimensional (2D) NMR techniques are essential for definitive signal assignment. mdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the proton connectivity throughout the ring system (e.g., H2-H3-H4-H5). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. beilstein-journals.org This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₄H₇FO₂), HRMS would be used to measure the mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with very high precision (typically to four or five decimal places). The experimentally measured mass is then compared to the calculated mass for the expected formula, providing strong evidence for the compound's identity.

Illustrative Data Table for HRMS

| Ion Type | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |

|---|---|---|---|

| [C₄H₇FO₂ + H]⁺ | 107.0503 | (Hypothetical Value) | < 5 |

| [C₄H₇FO₂ + Na]⁺ | 129.0322 | (Hypothetical Value) | < 5 |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.comnsf.gov If a suitable single crystal of an enantiomerically pure form of 4-fluorotetrahydrofuran-3-ol could be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. researchgate.net This data would unequivocally confirm the trans relationship between the fluorine at C4 and the hydroxyl group at C3 and would allow for the assignment of the absolute (S,R) configuration without ambiguity. nih.govnih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a racemic mixture of the (3S,4R) and (3R,4S) enantiomers, chiral chromatography is necessary to separate and quantify these enantiomers. google.com This is crucial in pharmaceutical applications where often only one enantiomer is biologically active.

Chiral High-Performance Liquid Chromatography (HPLC): The compound would be passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov

Chiral Gas Chromatography (GC): Alternatively, the enantiomers can be separated by GC using a chiral capillary column. google.comjcesr.org The volatility of the compound may be enhanced through derivatization of the hydroxyl group prior to analysis. The relative area of the two enantiomer peaks in the chromatogram is used to calculate the enantiomeric excess (ee) of a sample. jcesr.org

Reactivity and Derivatization of Rel 3s,4r 4 Fluorotetrahydrofuran 3 Ol

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group at the C3 position is a primary site for functionalization. Standard reactions targeting alcohols can be employed, though the electronic influence of the adjacent fluorine atom can modulate reactivity.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various established methods. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common approach. acs.orgresearchgate.netnih.gov Alternatively, for milder conditions and to avoid potential acid-catalyzed side reactions, acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is frequently utilized. The reactivity of the alcohol in these reactions generally follows the order of primary > secondary > tertiary, placing Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol in a moderately reactive category. acs.org

Etherification: Williamson ether synthesis provides a classical route to ethers from this alcohol. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to ensure efficient alkoxide formation without promoting elimination side reactions. Other methods for etherification include reactions with alkyl triflates or the use of specific catalysts that promote the coupling of alcohols. youtube.com

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-fluorotetrahydrofuran-3-one. A variety of oxidizing agents can be employed for this transformation. msu.eduresearchgate.net Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often preferred to prevent over-oxidation or degradation of the molecule. msu.edunih.gov Stronger oxidants, such as those based on chromium(VI) (e.g., Jones reagent) or manganese (e.g., KMnO4), are also effective but may require careful control of reaction conditions to maintain the integrity of the fluorinated heterocyclic ring. msu.edu

Table 1: Representative Reactions at the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst, Heat | Ester |

| Acyl Chloride, Pyridine | Ester | |

| Etherification | 1. NaH; 2. Alkyl Halide | Ether |

| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Ketone |

Functionalization at Other Ring Positions via C-H or C-F Activation

Beyond the hydroxyl group, the tetrahydrofuran (B95107) ring itself can be functionalized through the activation of C-H or C-F bonds. These transformations typically require more specialized and often more vigorous conditions, frequently involving transition metal catalysis or strong Lewis acids.

C-H Activation: The C-H bonds of the tetrahydrofuran ring, particularly those at the α-positions to the ether oxygen (C2 and C5), are the most susceptible to activation. researchgate.net This is due to the activating effect of the adjacent oxygen atom. Methodologies for the functionalization of such C(sp³)–H bonds often employ transition metal catalysts (e.g., rhodium, palladium, copper) in conjunction with directing groups to achieve site-selectivity. rsc.orgnih.govrsc.orgorganic-chemistry.orgsoton.ac.uk In the context of this compound, the hydroxyl group itself, or a derivative thereof, could potentially act as a directing group to guide the catalyst to a specific C-H bond.

C-F Activation: The carbon-fluorine bond is exceptionally strong, making its activation a significant chemical challenge. nih.govrsc.org However, methods have been developed that utilize potent Lewis acids (e.g., derivatives of boron or aluminum) or specific transition metal complexes to facilitate C-F bond cleavage. nih.govchemrxiv.orgpdx.edursc.org This can lead to substitution or elimination products. In saturated fluorocarbons, the activation of a C-F bond can be promoted by Lewis acids that coordinate to the fluorine atom, enhancing its leaving group ability. nih.gov The presence of the hydroxyl group in proximity to the C-F bond in the target molecule could potentially influence the feasibility and outcome of such reactions, for instance, through intramolecular interactions or by participating in the reaction mechanism.

Table 2: Potential Functionalization at Other Ring Positions

| Bond Type | Activation Method | Potential Outcome |

| C-H | Transition Metal Catalysis (with directing group) | C-C or C-heteroatom bond formation |

| C-F | Strong Lewis Acids (e.g., B(C₆F₅)₃) | Substitution or elimination of fluoride (B91410) |

| C-F | Transition Metal Catalysis | Defluorinative functionalization |

Stereochemical Implications of Derivatization Reactions

The stereochemistry of this compound is a crucial factor that influences the stereochemical outcome of its derivatization reactions. acs.orgnih.gov

Reactions at the C3 hydroxyl group that proceed via an Sₙ2 mechanism, such as certain types of etherifications or substitutions of a derivatized hydroxyl group (e.g., a tosylate), would be expected to occur with inversion of configuration at the C3 center. nottingham.ac.uk This would lead to a product with a (3R,4R) configuration. Conversely, reactions that proceed through a retention mechanism or involve the formation of a planar intermediate (like the ketone from oxidation) would result in the retention or loss of the original stereochemistry at C3, respectively.

Derivatization at other positions of the ring would also be subject to stereochemical control. The existing stereocenters at C3 and C4 will exert a diastereoselective influence on any new stereocenter that is formed. For instance, in a C-H activation reaction at C2 or C5, the approach of the reagents would likely be directed to the face of the ring opposite to the existing substituents to minimize steric hindrance, leading to a specific diastereomer of the product. nih.govrsc.org The conformational preference of the tetrahydrofuran ring, which is influenced by the fluorine and hydroxyl substituents, will play a significant role in determining the stereochemical outcome of these reactions.

Rel 3s,4r 4 Fluorotetrahydrofuran 3 Ol As a Synthetic Building Block

Applications in the Construction of Complex Organic Molecules

The unique stereochemical and electronic properties of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol make it an attractive starting material for the synthesis of complex organic molecules, particularly in the realm of nucleoside analogues. The fluorinated sugar motif is a key component in many antiviral and anticancer drugs. nih.govnih.govresearchgate.net The synthesis of these complex molecules often relies on a convergent approach, where a pre-synthesized, modified sugar moiety is coupled with a nucleobase. nih.gov

The presence of the fluorine atom at the C4' position and the hydroxyl group at the C3' position of the tetrahydrofuran (B95107) ring in this compound provide handles for further chemical manipulation. For instance, the hydroxyl group can be activated and displaced to form a glycosidic bond with a variety of heterocyclic bases, a crucial step in the synthesis of nucleoside analogues. The fluorine atom, with its high electronegativity, can influence the conformation of the furanose ring and the stability of the resulting glycosidic bond, which can have a profound impact on the biological activity of the final compound. nih.govnih.gov

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in a number of biologically active compounds. The general synthetic strategies developed for fluorinated carbohydrates are readily applicable to this building block. nih.gov

Role as a Stereodefined Precursor in Target Synthesis

The well-defined stereochemistry of this compound is a critical asset in target-oriented synthesis. The trans relationship between the fluorine at C4 and the hydroxyl group at C3 is a key feature that can be transferred to the target molecule, ensuring stereocontrol in subsequent synthetic steps. This is particularly important in the synthesis of nucleoside analogues, where the stereochemistry of the sugar moiety is crucial for recognition by viral or cellular enzymes. nih.govnih.gov

The synthesis of fluorinated nucleoside analogues often involves the stereoselective formation of the glycosidic bond. The pre-existing stereocenters in this compound can direct the approach of the incoming nucleobase, leading to the desired stereoisomer of the final product. For example, in the synthesis of 2'-deoxy-2'-fluoroarabino nucleosides, which have shown significant antiviral activity, the stereochemistry of the fluorinated sugar precursor is paramount. nih.gov

The table below illustrates the potential of fluorinated furanose derivatives as precursors for antiviral nucleosides, highlighting the importance of stereochemical control.

| Precursor Type | Target Nucleoside Analogue | Potential Therapeutic Area |

| Fluorinated Furanose | 2'-Deoxy-2'-fluoro-arabino-furanosyl Nucleosides | Antiviral (e.g., against HSV, HBV) |

| Fluorinated Furanose | 4'-Fluoro-nucleosides | Antiviral, Anticancer |

| Fluorinated Furanose | 3'-Deoxy-3'-fluoro-ribo-furanosyl Nucleosides | Antiviral |

This table represents the potential applications of fluorinated furanose precursors in the synthesis of biologically active nucleoside analogues based on established research in the field. nih.govnih.gov

Integration into Novel Scaffold Architectures

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom can lead to the development of novel molecular architectures with unique biological properties. This compound can be utilized as a starting point for the synthesis of new classes of compounds beyond traditional nucleoside analogues.

The functional groups on the molecule allow for a variety of chemical transformations. For example, the hydroxyl group can be oxidized to a ketone, which can then serve as a handle for the introduction of diverse substituents. Ring-opening reactions of the tetrahydrofuran moiety could lead to acyclic fluorinated building blocks, further expanding its synthetic utility.

The development of novel scaffolds is crucial for exploring new chemical space in drug discovery. The integration of the fluorinated tetrahydrofuran motif from this compound can lead to compounds with improved pharmacokinetic profiles and novel modes of action. While specific examples of the direct use of this particular building block in the creation of entirely new drug scaffolds are still emerging, the principles of scaffold-based drug design strongly support its potential in this area. The synthesis of functionalized tetrahydropyran (B127337) scaffolds for drug discovery libraries demonstrates a similar approach that could be applied to fluorinated tetrahydrofurans.

Computational and Theoretical Studies of Fluorinated Tetrahydrofurans

Quantum Chemical Calculations of Electronic Structure and Energetics

While specific computational studies on Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol are not extensively available in the public domain, valuable insights can be drawn from studies on closely related fluorinated furanose systems, such as the antiviral drug Clevudine, which contains a 3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl moiety. nih.govresearchgate.net DFT calculations on such molecules, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), reveal significant electronic perturbations caused by the fluorine atom. nih.govresearchgate.net

A representative set of calculated electronic properties for a fluorinated tetrahydrofuran (B95107) derivative, based on data for Clevudine, is presented in the table below. researchgate.net

| Property | Calculated Value | Significance |

| HOMO Energy | -7.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.5 eV | Indicates high chemical stability. |

| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. |

These values are illustrative and based on a related fluorinated tetrahydrofuran nucleoside.

Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. In a molecule like (3S,4R)-4-fluorotetrahydrofuran-3-ol, the MEP would show a region of negative potential around the fluorine and oxygen atoms, and regions of positive potential near the hydrogen atoms of the hydroxyl group and the C-H bonds.

Molecular Dynamics Simulations for Conformational Landscapes

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily envelope (E) and twist (T) forms. The substituents on the ring significantly influence the conformational preferences. Molecular dynamics (MD) simulations, often complemented by quantum mechanical calculations, are employed to explore the conformational landscape of these flexible rings.

For a five-membered ring like tetrahydrofuran, the puckering can be described by two pseudorotational parameters: the phase angle (P) and the puckering amplitude (τ). The full pseudorotational cycle (P = 0° to 360°) encompasses all possible envelope and twist conformations. The energy barriers between these conformers are typically low, leading to a complex conformational equilibrium in solution. nih.gov

The introduction of substituents, such as a fluorine atom and a hydroxyl group in this compound, has a profound impact on this equilibrium. The conformational preferences are governed by a delicate balance of several factors, including:

Steric interactions: Repulsive interactions between bulky substituents.

Stereoelectronic effects: Interactions involving lone pairs and antibonding orbitals, such as the gauche effect and the anomeric effect in related sugar analogs. nih.gov

Intramolecular hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor, potentially interacting with the fluorine atom or the ring oxygen. rsc.org

Studies on related fluorinated five-membered rings, such as 3-fluoro-4-hydroxyprolines, have shown that fluorination can significantly alter the ring pucker. nih.gov For instance, the relative stereochemistry of the fluorine and hydroxyl groups can stabilize specific envelope or twist conformations. In the case of (3S,4R)-4-fluorotetrahydrofuran-3-ol, a trans relationship exists between the fluorine and hydroxyl groups. Computational studies on analogous systems suggest that this arrangement can lead to a preference for specific puckered conformations to minimize steric clash and optimize stabilizing electronic interactions.

The table below summarizes the key puckering conformations of a tetrahydrofuran ring and the factors influencing their stability in a substituted derivative like this compound.

| Conformation | Description | Influencing Factors |

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | Minimizes torsional strain for some substitution patterns. |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | Can alleviate steric hindrance between substituents. |

MD simulations can map the potential energy surface of the molecule, identifying the low-energy conformations and the transition states connecting them. This provides a detailed understanding of the conformational flexibility, which is crucial for understanding its biological activity and interaction with other molecules.

Theoretical Predictions of Reactivity and Selectivity in Fluorination Reactions

Computational chemistry plays a crucial role in understanding and predicting the outcomes of chemical reactions, including the synthesis of fluorinated compounds. The synthesis of this compound would likely involve the fluorination of a precursor such as tetrahydrofuran-3,4-diol (B1268618). nih.gov Theoretical methods can provide valuable insights into the reactivity of such precursors and the regio- and stereoselectivity of the fluorination process.

The fluorination of a diol can proceed through different mechanisms, depending on the fluorinating agent used. Common methods include nucleophilic fluorination (e.g., using a fluoride (B91410) salt) or electrophilic fluorination (e.g., using an N-F reagent). DFT calculations can be used to model the reaction pathways for both mechanisms.

By calculating the energies of the starting materials, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This allows for the determination of the activation energies for different possible reaction channels. The preferred reaction pathway will be the one with the lowest activation barrier.

For the fluorination of tetrahydrofuran-3,4-diol, key questions that can be addressed by theoretical predictions include:

Regioselectivity: Will the fluorination occur preferentially at the C3 or C4 position? This can be predicted by analyzing the relative stabilities of the transition states leading to the two different regioisomers. Factors such as the stability of carbocation-like intermediates or the accessibility of the reaction center play a role.

Stereoselectivity: What will be the stereochemical outcome of the reaction? For example, in a nucleophilic substitution reaction, will it proceed with inversion or retention of configuration? Modeling the approach of the fluorinating agent to the substrate can elucidate the steric and electronic factors that govern the stereochemical outcome.

The table below outlines how theoretical calculations can be applied to predict the outcome of a fluorination reaction.

| Computational Approach | Information Gained | Application to Fluorination of Tetrahydrofuran-3,4-diol |

| Transition State Theory | Calculation of activation energies for different reaction pathways. | Predicts whether fluorination at C3 or C4 is kinetically favored. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions in the transition state. | Explains the electronic factors driving regio- and stereoselectivity. |

| Reaction Path Following (IRC) Calculations | Confirms that a calculated transition state connects the desired reactants and products. | Validates the predicted reaction mechanism. |

Future Directions and Emerging Research Areas in Fluorinated Tetrahydrofuran Chemistry

Innovations in Stereoselective Fluorotetrahydrofuran Synthesis

The precise control of stereochemistry during the introduction of a fluorine atom onto the tetrahydrofuran (B95107) ring is critical for creating compounds with specific biological activities. Recent research has moved beyond classical methods to embrace more sophisticated and efficient strategies for stereoselective synthesis.

One of the most promising areas is the use of chiral anion phase-transfer (CAPT) catalysis . acs.org This method utilizes a lipophilic, chiral phosphate (B84403) salt to shuttle an electrophilic fluorinating reagent, such as Selectfluor, into a nonpolar medium where it can react with a substrate in an enantioselective manner. acs.orgescholarship.org A key innovation in this area is the in situ generation of a directing group, for instance by reacting an allylic alcohol with an aryl boronic acid. This temporary directing group interacts with the chiral catalyst to create a highly organized transition state, enabling effective enantiocontrol during the fluorination of acyclic substrates to form α-fluoro homoallylic alcohols, which can be precursors to fluorinated tetrahydrofurans. acs.orgnih.gov

Enzymatic approaches are also gaining traction for their exceptional selectivity. the-innovation.org Enzymes create a specific chiral environment within their active sites that can facilitate the precise incorporation of fluorinated motifs. the-innovation.org While nature offers only a few enzymes like 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS) that catalyze C-F bond formation, researchers are screening and engineering other enzymes, such as flavin mononucleotide (FMN)-dependent reductases, for novel fluorination capabilities. the-innovation.org These biocatalysts can control stereocenters remote from the reaction site, a significant challenge for traditional chemical catalysts. the-innovation.org

Furthermore, transition metal-catalyzed asymmetric synthesis continues to evolve. Palladium-catalyzed reactions, in particular, have been developed for the highly enantioselective fluorination of various substrates. acs.orgresearchgate.net By using chiral ligands, such as the Trost bisphosphine ligand, with a palladium(0) catalyst, allylic fluorides can be synthesized with high enantiomeric excess from readily available precursors. researchgate.net These methods provide access to branched allylic fluorides that serve as versatile intermediates for further diversification into complex fluorinated products. researchgate.net

These innovative strategies are collectively expanding the toolbox for chemists, allowing for the synthesis of specific stereoisomers of fluorinated tetrahydrofurans with greater precision and efficiency than ever before.

Development of Novel Fluorinating Reagents and Catalysts

The development of new reagents and catalysts is fundamental to advancing fluorination chemistry, aiming for greater efficiency, selectivity, safety, and functional group tolerance. Research is active in creating both new fluorinating agents and the catalysts that activate them.

Fluorinating agents are broadly classified as nucleophilic or electrophilic. tcichemicals.comwikipedia.org

Nucleophilic Reagents: These reagents, such as potassium fluoride (B91410) (KF) and diethylaminosulfur trifluoride (DAST), deliver a fluoride anion (F⁻). tcichemicals.com While effective, classic reagents can have drawbacks like toxicity or harsh reaction conditions. A notable development is 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, known as FLUOLEAD™. This is a crystalline solid with higher thermal stability and is less sensitive to water than DAST, making it easier and safer to handle in a standard laboratory setting. tcichemicals.com

Electrophilic ("F+") Reagents: These agents deliver an electrophilic fluorine atom. The development of N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) was a major breakthrough, providing stable, easy-to-handle, and effective sources of electrophilic fluorine. wikipedia.orgacs.org Research continues to refine these structures to fine-tune their reactivity and selectivity. nih.gov

Table 1: Comparison of Common Fluorinating Reagent Classes

| Reagent Class | Example(s) | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic | DAST, Deoxofluor, FLUOLEAD™ | Deoxyfluorination of alcohols and carbonyls | Readily available; effective for converting hydroxyl groups to fluorides. | Can be toxic, corrosive, or require harsh conditions. |

| Electrophilic (N-F) | NFSI, Selectfluor® | Fluorination of enolates, carbanions, and electron-rich aromatics. wikipedia.org | Bench-stable solids; high reactivity; widely used in asymmetric catalysis. wikipedia.orgacs.org | Can require strong nucleophiles or catalytic activation. |

| Gas Source | Hydrogen Fluoride (HF), Fluorine Gas (F₂) | Industrial production; specialized synthesis | Fundamental fluorine source. tcichemicals.comnih.gov | Extremely toxic and corrosive; requires specialized equipment. tcichemicals.comnih.gov |

The innovation in catalyst development is equally critical. Transition metal catalysis remains a cornerstone of modern C-F bond formation.

Palladium Catalysts: Buchwald and Hartwig's work on palladium-catalyzed cross-coupling has been extended to fluorination. mit.edunih.gov The challenge often lies in the final C-F reductive elimination step, which can be sluggish. nih.govpku.edu.cn New ligand designs, such as bulky biaryl monophosphines, are being developed to facilitate this difficult step. mit.educhemrxiv.org

Copper and Nickel Catalysts: Copper and nickel complexes are also emerging as powerful catalysts for C-F bond formation. mdpi.comacs.org For example, a copper(II)/(III) redox couple has been shown to be capable of C(sp³)–H fluorination, proceeding through a mechanism involving hydrogen atom abstraction followed by radical capture. acs.org Nickel catalysts are effective in the cross-coupling of fluoro-aromatics with various reagents. mdpi.com

Organocatalysts: Beyond metals, organocatalysis has made significant strides. Chiral phosphoric acids are used in chiral anion phase-transfer catalysis, acs.orgnih.gov and N-heterocyclic carbenes (NHCs) have been shown to catalyze the synthesis of α-fluoroesters. escholarship.org

These parallel advancements in both reagents and catalysts are making previously challenging fluorination reactions more accessible and selective.

Advanced Mechanistic Insights into C-F Bond Formation and Transformation

A deeper, more nuanced understanding of how C-F bonds are formed and broken is crucial for designing more effective and selective synthetic methods. Modern research combines experimental studies, such as kinetics and deuterium (B1214612) labeling, with high-level computational analysis to elucidate complex reaction pathways.

A key area of investigation is the reductive elimination step in transition metal-catalyzed fluorination, which is often the most challenging part of the catalytic cycle. nih.govpku.edu.cn Studies have shown that forming a C-F bond from a metal center is kinetically less favorable than forming bonds with other halogens or heteroatoms. nih.govpku.edu.cn Computational studies on palladium complexes have helped to model the transition states and identify the electronic and steric factors that hinder this process, guiding the design of more effective ligands. pku.edu.cnnih.gov

Mechanistic studies have also revealed the critical role of additives in improving reaction outcomes. For instance, in the Pd-catalyzed fluorination of cyclic vinyl triflates, the addition of TESCF₃ was found to dramatically improve yield and regioselectivity. chemrxiv.org Detailed investigation showed that without the additive, the reaction proceeds through a thermodynamically stable trans-LPd(vinyl)F intermediate that leads to undesired side reactions. chemrxiv.org The additive promotes the formation of a more reactive cis-LPd(vinyl)F complex, which readily undergoes reductive elimination to give the desired product. chemrxiv.org

The mechanisms of C-F bond activation and cleavage are also under intense study, particularly for transforming readily available polyfluorinated compounds into valuable, partially fluorinated products. mdpi.comnih.gov Visible light photoredox catalysis has emerged as a powerful tool for these transformations, proceeding through radical intermediates under mild conditions. nih.gov Metalloenzymes, such as cytochrome P450 and other hydroxylases, are also known to mediate C-F bond cleavage. nih.gov Mechanistic work in this area has shown that these enzymes often use high-valent metal-oxo species to perform an electrophilic attack on the fluorinated substrate, leading to hydroxylation and subsequent fluoride elimination. nih.gov

These advanced mechanistic insights allow chemists to move beyond simple trial-and-error, enabling the rational design of catalysts and reaction conditions to overcome long-standing challenges in organofluorine chemistry.

Exploration of New Chemical Transformations Utilizing Fluorotetrahydrofuran Scaffolds

Once synthesized, fluorinated tetrahydrofurans like Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol are not merely end products but are increasingly used as versatile scaffolds for constructing more complex and functional molecules. The presence of the fluorine atom and the hydroxyl group provides reactive handles for a wide range of subsequent chemical transformations.

Fluorinated tetrahydrofurans serve as key chiral building blocks . For example, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are useful for synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors, can be prepared from N-protected (2S,4R)-4-hydroxyproline via a double fluorination reaction. researchgate.net This demonstrates how a fluorinated cyclic ether precursor can be transformed into a different, highly valuable fluorinated heterocycle. The high electronegativity of fluorine can also make adjacent C-H bonds more susceptible to metallation, providing a route for further functionalization. researchgate.netresearchgate.net

The development of radical reactions has opened new avenues for modifying tetrahydrofuran rings. diva-portal.org While not specific to fluorinated versions, these methods, such as radical carbonylation/cyclization to create tetrahydrofuran-3-ones, could potentially be adapted for fluorinated substrates, allowing for the introduction of new functional groups onto the ring. diva-portal.org The synthesis of functionalized tetrahydrofuran derivatives from biomass-derived furan (B31954) precursors is another expanding area, highlighting a sustainable approach to generating these scaffolds which could be combined with fluorination chemistry. rsc.org

Furthermore, the strategic placement of fluorine can influence the reactivity and properties of the entire molecule, a concept central to modern drug design. mdpi.comresearchgate.net The fluorotetrahydrofuran motif can be incorporated into larger molecules to improve properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govresearchgate.net The exploration of these scaffolds in the synthesis of bioactive compounds, including anticancer agents and PET imaging probes, is an active and fruitful area of research. mdpi.comnih.govtnstate.edu The unique conformational constraints and electronic properties imparted by the fluorinated tetrahydrofuran core make it an attractive component for generating novel molecular architectures with potential therapeutic applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.